Product packaging for Dihydrostreptomycin 3''-phosphate(Cat. No.:)

Dihydrostreptomycin 3''-phosphate

Cat. No.: B1200824
M. Wt: 663.6 g/mol
InChI Key: ISHZQVDNXXXTHD-GOUKQLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrostreptomycin 3''-phosphate is a phosphorylated derivative of the aminoglycoside antibiotic dihydrostreptomycin. With the chemical formula C21H42N7O15P and a molecular weight of 663.57 g/mol, this compound is primarily recognized as a key metabolite in the study of bacterial resistance mechanisms . It is produced through the enzymatic modification of dihydrostreptomycin by kinases such as streptomycin 3"-kinase, which transfers a phosphate group from ATP to the 3" hydroxyl of the antibiotic, thereby inactivating it . This phosphorylation is a principal resistance strategy employed by antibiotic-producing bacteria and some pathogenic strains, making this compound an essential reference standard in microbiological and biochemical research . Researchers utilize this compound to investigate the molecular genetics and enzymology of aminoglycoside resistance, particularly the structure and function of phosphotransferase enzymes . Furthermore, studies on the cellular uptake of dihydrostreptomycin, which is a prerequisite for its phosphorylation, have explored the role of membrane potential and specific channels, such as the mechanosensitive channel MscL, in facilitating antibiotic entry into bacterial cells . Dihydrostreptomycin itself acts by irreversibly binding to the S12 protein of the bacterial 30S ribosomal subunit, leading to misreading of the genetic code and inhibition of protein synthesis . The study of its phosphorylated form, this compound, is crucial for understanding how bacteria evade this bactericidal action. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42N7O15P B1200824 Dihydrostreptomycin 3''-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H42N7O15P

Molecular Weight

663.6 g/mol

IUPAC Name

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C21H42N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h5-18,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

ISHZQVDNXXXTHD-GOUKQLAUSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O

Origin of Product

United States

Molecular Mechanisms and Biological Roles of Dihydrostreptomycin 3 Phosphate

Role in Microbial Resistance Mechanisms to Aminoglycosides

Dihydrostreptomycin (B1670612) 3''-phosphate is a chemically modified form of the aminoglycoside antibiotic dihydrostreptomycin. This modification is a key mechanism by which bacteria develop resistance to this class of antibiotics. The phosphorylation event effectively inactivates the drug, preventing it from inhibiting protein synthesis.

The primary mechanism of dihydrostreptomycin inactivation is through enzymatic phosphorylation, a reaction catalyzed by a family of enzymes known as aminoglycoside phosphotransferases (APHs). ebi.ac.uknih.gov These enzymes facilitate the transfer of a phosphate (B84403) group, typically from a donor molecule like adenosine-5'-triphosphate (B57859) (ATP), to a specific hydroxyl group on the aminoglycoside substrate. frontiersin.orgnih.gov In the case of dihydrostreptomycin, the target is the 3''-hydroxyl group on the N-methyl-L-glucosamine ring.

This reaction can be summarized as: Dihydrostreptomycin + ATP → Dihydrostreptomycin 3''-phosphate + ADP

The enzymes responsible belong to the APH(3'') subfamily. ebi.ac.uk These bacterial enzymes are a crucial factor in the emergence of antibiotic resistance. nih.gov The catalytic process involves the direct attack of the aminoglycoside's hydroxyl group on the gamma-phosphate of ATP, a mechanism confirmed through positional isotope exchange experiments. nih.gov While various APH enzymes exist, they are classified based on the position they phosphorylate on the aminoglycoside molecule. frontiersin.orgnih.gov

Aminoglycoside antibiotics, including dihydrostreptomycin, exert their bactericidal effect by binding to the 30S subunit of the bacterial ribosome. frontiersin.orgplos.org This binding interferes with protein synthesis, causing mistranslation of mRNA and ultimately leading to cell death. plos.org The modification of dihydrostreptomycin at the 3''-hydroxyl position to form this compound critically undermines this mechanism.

The addition of a bulky and negatively charged phosphate group to the antibiotic molecule introduces significant steric and electrostatic hindrances. nih.govwikipedia.org This alteration drastically reduces the binding affinity of the modified drug for its ribosomal target. nih.govwikipedia.org Unable to bind effectively to the ribosome, this compound cannot disrupt protein synthesis, rendering the antibiotic inactive and allowing the bacterium to survive and proliferate. wikipedia.org

The ability to produce aminoglycoside phosphotransferases is genetically encoded. The genes responsible, often designated as aph genes, are frequently located on mobile genetic elements such as plasmids and transposons. nih.govnih.gov This localization is a major contributor to the rapid spread of antibiotic resistance among different bacterial species and strains. nih.gov The dissemination of these resistance determinants is facilitated by various genetic transfer mechanisms, including conjugation. nih.gov

The expression of these resistance genes allows bacteria to produce the APH enzymes that inactivate aminoglycosides. For instance, the aminoglycoside 3'-phosphotransferase type I (APHI) gene from the bacterial transposon Tn903 confers resistance to related aminoglycosides. nih.gov The presence and expression of different aph gene variants can result in varying levels of resistance to a range of aminoglycosides. nih.gov Studies have shown that the acquisition of these genes can lead to significant increases in the minimum inhibitory concentrations (MICs) of antibiotics for the host bacteria. frontiersin.orgnih.gov

Intracellular Fate and Turnover within Producing Organisms

The role of phosphorylated aminoglycosides is not limited to resistance in pathogenic bacteria. In the organisms that naturally produce these antibiotics, such as those from the genus Streptomyces, phosphorylated intermediates like this compound are believed to play a role in self-protection and biosynthesis.

In antibiotic-producing organisms like Streptomyces bikiniensis, which produces streptomycin (B1217042), enzymatic phosphorylation is a documented process. nih.gov It is hypothesized that the phosphorylated form, such as O-phosphoryl-streptomycin, could serve two primary purposes: as a detoxification product to prevent the antibiotic from harming the producer organism, or as an intracellular precursor in the streptomycin biosynthetic pathway. nih.gov The regulation of antibiotic biosynthesis is often linked to the availability of phosphate in the cellular environment, suggesting a complex interplay between primary and secondary metabolism. researchgate.net

The enzymes responsible for aminoglycoside phosphorylation, APHs, are generally understood to be intracellular proteins. In Streptomyces, many biosynthetic enzymes for secondary metabolites are located in the cytoplasm. The phosphotransferase system (PTS), which is involved in carbohydrate transport and phosphorylation, has components located both in the cytoplasm and associated with the cell membrane. universiteitleiden.nl It is likely that the APH enzymes responsible for creating this compound are also located within the cytoplasm, where they can act on the newly synthesized antibiotic or its immediate precursors.

The activity of these APH enzymes can itself be regulated by other cellular processes, including phosphorylation by other protein kinases, as observed with APHVIII in Streptomyces rimosus. nih.gov This adds another layer of control to the resistance mechanism. The phosphorylated product, this compound, would also reside within the cytoplasm before being potentially dephosphorylated and exported, or otherwise processed by the cell's metabolic machinery.

Potential Signaling or Regulatory Functions in Microbial Systems

The formation of this compound is a recognized mechanism of bacterial resistance to the antibiotic dihydrostreptomycin. This biochemical modification is catalyzed by aminoglycoside phosphotransferases (APHs), enzymes that transfer a phosphate group from ATP to the 3'' hydroxyl group of the antibiotic. This phosphorylation prevents the drug from binding to its target, the bacterial ribosome, thereby rendering it ineffective. While this inactivation is a clear survival strategy for the bacterium, the potential for the resulting molecule, this compound, to act as a signaling or regulatory molecule is not well-established in scientific literature.

Current research primarily frames the phosphorylation of dihydrostreptomycin as a detoxification and resistance mechanism. The resulting phosphorylated compound is effectively neutralized. For instance, in bacteria possessing the corresponding APH(3'') enzyme, the conversion to this compound is a terminal step in the drug's intracellular journey, preventing it from inhibiting protein synthesis. ontosight.ainih.gov

There is currently a lack of direct evidence to suggest that this compound plays a distinct signaling or regulatory role within the microbial cell. Research into bacterial signaling networks, such as two-component systems, quorum sensing, and the regulation of secondary metabolism, has not identified this compound as an effector or signaling molecule. These systems typically respond to environmental cues, nutritional status, or specific autoinducers to modulate gene expression and cellular physiology.

The primary known function of enzymes that produce this compound is to confer antibiotic resistance. The table below summarizes key research findings related to the enzymatic modification of dihydrostreptomycin.

FindingOrganism/SystemImplicationReference(s)
Aminoglycoside-3''-phosphotransferase (APH(3'')) catalyzes the phosphorylation of the 3'' hydroxyl group of streptomycin.Agrobacterium fabrumThis modification inactivates the antibiotic, preventing it from binding to the ribosome. ontosight.ai
The pair of enzymes, StrA [APH(3'')] and StrB [APH(6)], work together to inactivate streptomycin through phosphorylation.Various bacteriaLoss of either enzyme is associated with a loss of strong resistance. nih.gov
Diphosphorylated derivatives of dihydrostreptomycin can be synthesized by enzymes from Streptomyces.StreptomycesIndicates the presence of kinases capable of modifying dihydrostreptomycin at multiple sites. nih.gov
Inactivation of dihydrostreptomycin in Staphylococcus aureus can occur via adenylylation.Staphylococcus aureusAnother form of enzymatic modification that leads to antibiotic resistance. nih.gov

Advanced Analytical and Detection Methodologies for Dihydrostreptomycin 3 Phosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying Dihydrostreptomycin (B1670612) 3''-phosphate from biological samples and enzymatic reaction mixtures. Given the high polarity of the phosphate (B84403) group, specialized techniques are required to achieve adequate retention and separation.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of aminoglycosides and their derivatives. While methods specifically detailing Dihydrostreptomycin 3''-phosphate are not abundant, the techniques established for the parent compound, dihydrostreptomycin, provide a robust foundation. helixchrom.comdss.go.th The addition of a highly polar phosphate group necessitates modifications to standard protocols, typically involving ion-pair reversed-phase chromatography.

In this approach, an ion-pairing agent, such as heptafluorobutyric acid (HFBA) or an alkyl sulfonate (e.g., sodium octanesulfonate), is added to the mobile phase. researchgate.netnih.govsciex.com This agent forms a neutral complex with the positively charged amine groups and the negatively charged phosphate group of the analyte, allowing for retention on a nonpolar stationary phase like C18.

Detection of this compound can be challenging due to its lack of a strong chromophore. Therefore, specialized detection methods are employed:

UV Detection at Low Wavelengths: Detection is possible at low wavelengths (around 205-210 nm), though this can suffer from low sensitivity and interference from other sample components. nih.govekb.eg

Post-Column Derivatization: A more sensitive method involves post-column derivatization. After the analyte is separated on the column, a reagent is introduced that reacts with the compound to produce a fluorescent product. For instance, derivatization with β-naphthoquinone-4-sulfonate in an alkaline medium allows for highly sensitive fluorescence detection. dss.go.th

ParameterMethod 1Method 2Method 3
ColumnReversed-phase C18Base-deactivated reversed-phase silica (B1680970) gelPhenomenex Prodigy ODS3
Mobile PhaseAcetonitrile/Water with 40 mM sodium 1-octanesulfonate and 0.4 mM NQS dss.go.thAcetonitrile/Water with 4 g/L sodium sulfate (B86663) and 1.5 g/L sodium octanesulfonate in phosphate buffer nih.govIsocratic 0.1% Phosphoric acid ekb.eg
DetectionFluorescence (post-column derivatization) dss.go.thUV at 205 nm nih.govUV at 210 nm ekb.eg
Flow Rate0.7 mL/min dss.go.thNot Specified1.5 mL/min ekb.eg
Application NoteSuitable for complex matrices like milk and tissue. The phosphate group would likely alter retention time.Direct detection method, but may lack the sensitivity of fluorescence-based methods.A simple, rapid method for pharmaceutical formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the analysis of this compound. It combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry, making it ideal for both quantifying the compound and confirming its structure.

For polar molecules like aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed, which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov This provides better retention for highly polar compounds compared to traditional reversed-phase chromatography.

The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. sciex.comnih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, characteristic fragment ions in the third quadrupole. This process provides exceptional selectivity and sensitivity, allowing for detection at very low concentrations in complex samples like milk or honey. sciex.comnih.govnih.gov The fragmentation pattern is crucial for structural elucidation, as the loss of the phosphate group (a neutral loss of 80 Da for H₃PO₃ or 98 Da for H₃PO₄) would be a key diagnostic indicator.

ParameterMethod DetailsReference
ChromatographyHILIC or Reversed-Phase with ion-pairing agents nih.gov
IonizationElectrospray Ionization (ESI) in positive mode sciex.com
Mass AnalyzerTriple Quadrupole (QqQ) sciex.comnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) sciex.com
Precursor Ion [M+H]⁺Calculated m/z for C₂₁H₄₂N₇O₁₅PN/A
Key Fragment IonsFragments corresponding to the dihydrostreptomycin backbone and neutral loss of the phosphate groupN/A
Limit of QuantificationCan reach low µg/kg levels depending on the matrix nih.gov

Spectroscopic Approaches for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural characterization of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton and carbon signals and confirm the site of phosphorylation.

¹H and ¹³C NMR: These experiments provide fundamental information about the carbon-hydrogen framework of the molecule. Comparison of the spectra of this compound with that of the parent dihydrostreptomycin would reveal significant chemical shift changes for the protons and carbons at and near the 3''-position, confirming the location of the phosphate group. nih.govnih.gov

³¹P NMR: This is a direct and unambiguous method to detect the phosphorus atom. pnas.org A single signal in the proton-decoupled ³¹P NMR spectrum would confirm the presence of one phosphate group. pnas.org The chemical shift of this signal provides information about the chemical environment of the phosphate, such as its esterification state. pnas.orgnih.gov

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity within the molecule. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly crucial, as it would show a correlation between the phosphorus atom (³¹P) and the protons on the 3''-carbon of the sugar ring, providing definitive proof of the phosphorylation site.

NMR TechniqueInformation ObtainedApplication to this compound
¹H NMRProvides information on the number, environment, and connectivity of protons.Assigns all proton signals and shows chemical shift changes at the 3''-position. nih.gov
¹³C NMRProvides information on the carbon skeleton of the molecule.Assigns all carbon signals, confirming changes near the phosphorylation site. nih.gov
³¹P NMRDirectly detects the phosphorus nucleus and its chemical environment.Confirms the presence of the phosphate group and its ester linkage. pnas.org
2D HMBCShows long-range correlations between nuclei (e.g., ¹H-³¹P).Provides definitive evidence for the location of the phosphate group by showing correlation between ³¹P and H-3''.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups present in a molecule. americanpharmaceuticalreview.com These methods are valuable for confirming the presence of the key chemical moieties in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H and N-H stretching (broad bands around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and, most importantly, strong characteristic bands for the phosphate group, typically P=O stretching (around 1250 cm⁻¹) and P-O-C stretching (around 1050-1150 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. byopera.com It is highly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. byopera.com For this compound, Raman spectroscopy would be useful for analyzing the carbon backbone of the sugar rings and the guanidino groups. A key advantage of Raman is its low interference from water, making it suitable for analyzing aqueous samples. researchgate.net

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Significance
O-H / N-H stretch~3500-3200 (broad)WeakConfirms presence of hydroxyl and amine groups.
C-H stretch~2950-2850StrongCharacteristic of the aliphatic backbone.
P=O stretch~1300-1200 (strong)ModerateKey diagnostic peak for the phosphate group. nih.gov
P-O-C stretch~1150-1000 (strong)ModerateConfirms the phosphate ester linkage. nih.gov

Bioanalytical Assays for Enzymatic Activity Measurement

Bioanalytical assays are crucial for studying the enzymes that produce this compound, namely aminoglycoside phosphotransferases (APHs). nih.gov These assays measure the rate of the enzymatic reaction, allowing for the determination of kinetic parameters like Kₘ and Vₘₐₓ and for the screening of potential enzyme inhibitors. nih.gov

The phosphorylation reaction catalyzed by APH can be summarized as: Dihydrostreptomycin + ATP → this compound + ADP

Several assay formats can be used to monitor this reaction:

Coupled Spectrophotometric/Fluorometric Assays: This is a common continuous assay method. The production of ADP is coupled to other enzymatic reactions that result in the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by a decrease in absorbance at 340 nm or by a decrease in fluorescence (excitation at 340 nm, emission at 450 nm). nih.gov This method is highly sensitive and allows for continuous monitoring of the reaction rate. nih.gov

Chromatography-Based Assays: The reaction can be stopped at different time points (quenched), and the amount of product (this compound) or the consumption of substrate (dihydrostreptomycin) can be quantified using the HPLC or LC-MS/MS methods described previously. This is a direct method but is discontinuous and more labor-intensive.

Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP), the transfer of the radioactive phosphate group to dihydrostreptomycin can be measured. The product, [³²P]this compound, can be separated from the unreacted [γ-³²P]ATP (e.g., by binding to phosphocellulose paper) and quantified using a scintillation counter. This method is extremely sensitive but requires handling of radioactive materials.

Assay TypePrincipleMolecule DetectedAdvantagesDisadvantages
Coupled FluorometricADP production is linked to NADH oxidation via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.NADH (decrease)Continuous, highly sensitive, no radioactivity. nih.govIndirect, potential for interference with coupling enzymes.
LC-MS/MSDirect quantification of product formation or substrate depletion over time.This compoundDirect, highly specific and sensitive.Discontinuous, requires expensive instrumentation.
RadiometricTransfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[³²P]this compoundExtremely sensitive, direct.Requires handling of radioactive isotopes.

Radiometric Assays for Phosphate Transfer

Radiometric assays are a highly sensitive and direct method for measuring the activity of phosphotransferase enzymes. They rely on the use of a radioactively labeled substrate, typically the phosphate donor, to track the transfer of the phosphate group to the acceptor molecule, in this case, dihydrostreptomycin.

The most common approach involves the use of gamma-labeled ³²P adenosine (B11128) triphosphate ([γ-³²P]ATP). In this assay, the aminoglycoside phosphotransferase enzyme utilizes [γ-³²P]ATP to phosphorylate dihydrostreptomycin, resulting in the formation of Dihydrostreptomycin 3''-[³²P]phosphate and unlabeled adenosine diphosphate (B83284) (ADP).

Methodology and Findings:

The core principle of the assay is to separate the radiolabeled product (Dihydrostreptomycin 3''-[³²P]phosphate) from the unreacted [γ-³²P]ATP. A widely used technique for this separation is spotting the reaction mixture onto P81 phosphocellulose paper. This paper has a high affinity for the negatively charged phosphate groups of ATP, effectively binding the unreacted radiolabeled substrate. In contrast, the phosphorylated dihydrostreptomycin, while also carrying a negative charge, has a different affinity and can be washed off or its radioactivity measured in situ after washing away the excess [γ-³²P]ATP.

An alternative separation method is thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This allows for the physical separation of the radiolabeled product from the substrate based on their different chemical properties, and the radioactivity of the product spot can then be quantified.

A modified version of a dot-blot assay has also been effectively used for the radioenzymatic analysis of aminoglycoside phosphotransferases. nih.gov This method is considered reliable for determining steady-state kinetic constants. nih.gov

Data from Radiometric Assays:

Research on aminoglycoside phosphotransferases has utilized radiometric assays to determine key kinetic parameters. The following table presents representative data for the phosphorylation of various aminoglycosides by different APH enzymes, illustrating the type of information that can be obtained using this methodology.

EnzymeAminoglycoside SubstrateNucleotide DonorKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
APH(2'')-IVa Kanamycin (B1662678) AATP8.8 ± 1.11.8 ± 0.12.0 x 10⁵
APH(2'')-IVa Tobramycin (B1681333)ATP1.5 ± 0.21.8 ± 0.11.2 x 10⁶
APH(2'')-IVa GentamicinGTP1.6 ± 0.20.9 ± 0.035.6 x 10⁵
APH(3')-IIIa Kanamycin AATP5.2 ± 0.74.8 ± 0.29.2 x 10⁵
APH(3')-IIIa Amikacin (B45834)ATP1300 ± 2000.11 ± 0.0185

This table presents kinetic data for various aminoglycoside phosphotransferases acting on different substrates, as determined by assays analogous to those used for this compound. Data sourced from studies on APH(2'')-IVa and APH(3')-IIIa. nih.govplos.org

Coupled Enzyme Assays for Kinetic Studies

Coupled enzyme assays provide a continuous, real-time method for monitoring enzyme kinetics, which is often more convenient than the discontinuous nature of radiometric assays. These assays work by linking the reaction of interest to a secondary, or "coupling," enzyme reaction that produces a readily measurable signal, typically a change in absorbance.

For the study of this compound formation, the production of ADP by the aminoglycoside phosphotransferase is coupled to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). This is achieved through a cascade involving two coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Methodology and Findings:

The assay is based on the following series of reactions:

Primary Reaction (Phosphorylation): Dihydrostreptomycin + ATP ---(APH)---> this compound + ADP

Coupling Reaction 1 (ATP Regeneration): ADP + Phosphoenolpyruvate (PEP) ---(PK)---> ATP + Pyruvate

Coupling Reaction 2 (Signal Generation): Pyruvate + NADH + H⁺ ---(LDH)---> Lactate + NAD⁺

In this system, the rate of ADP production in the primary reaction is directly proportional to the rate of NADH oxidation in the third reaction. The oxidation of NADH to NAD⁺ is accompanied by a decrease in absorbance at 340 nm, which can be continuously monitored using a spectrophotometer. nih.govfrontiersin.orgacs.org This allows for the calculation of the initial reaction velocity.

One of the key advantages of this method is that the regeneration of ATP by pyruvate kinase prevents the accumulation of ADP, which could otherwise inhibit the primary phosphotransferase reaction. nih.govacs.org This ensures that the measured kinetics more accurately reflect the forward reaction rate.

Data from Coupled Enzyme Assays:

Coupled enzyme assays are widely used to determine the steady-state kinetic parameters for aminoglycoside phosphotransferases. The following table provides examples of such data for various enzymes and substrates.

EnzymeAminoglycoside SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
APH(3')-Id Kanamycin1.4 ± 0.21.9 ± 0.01.4 x 10⁶
APH(3')-Id Neomycin1.3 ± 0.12.1 ± 0.01.6 x 10⁶
APH(3')-Id Ribostamycin2.5 ± 0.21.8 ± 0.07.2 x 10⁵
APH(3')-Id Paromomycin3.3 ± 0.31.6 ± 0.04.8 x 10⁵
APH(2'')-Ib Kanamycin A1.6 ± 0.230 ± 11.9 x 10⁷
APH(2'')-Ib Tobramycin1.1 ± 0.114.0 ± 0.41.3 x 10⁷

This table showcases kinetic parameters determined using the pyruvate kinase/lactate dehydrogenase coupled assay for different aminoglycoside phosphotransferases. frontiersin.orgacs.org

Environmental Biotransformation and Degradation Research of Dihydrostreptomycin 3 Phosphate

Microbial Degradation Pathways in Environmental Contexts

Microorganisms play a central role in the breakdown of Dihydrostreptomycin (B1670612) 3''-phosphate in environmental settings such as soil and water. mdpi.comresearchgate.net The degradation process often involves initial enzymatic modifications that can alter the compound's bioactivity.

Identification of Enzymes Involved in Phosphate (B84403) Cleavage

The cleavage of the phosphate group from Dihydrostreptomycin 3''-phosphate is a key step in its degradation, as this can convert it into its active antibiotic form, dihydrostreptomycin. This reaction is catalyzed by phosphatases. researchgate.netresearchgate.net While specific phosphatases from environmental microbes that act on this compound are not extensively characterized in the provided literature, the general action of microbial phosphatases on similar phosphorylated antibiotics is well-documented. iupac.orgnih.gov For instance, extracts from Streptomyces species, the producers of streptomycin (B1217042), contain phosphatases that can dephosphorylate derivatives of dihydrostreptomycin. researchgate.netresearchgate.net It is plausible that a diverse range of soil and aquatic microorganisms possessing broad-specificity phosphatases can carry out this dephosphorylation step. nih.gov

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is mediated by specific enzymes produced by microorganisms. These enzymes catalyze reactions that modify the structure of the compound, affecting its stability and biological activity.

Characterization of Phosphatases and Other Modifying Enzymes

Phosphatases are the key enzymes responsible for the initial biotransformation of this compound by removing the phosphate group. researchgate.netresearchgate.net These enzymes can be broadly classified and are often characterized by their optimal pH, substrate specificity, and cofactor requirements. nih.govacs.orgmdpi.comucsd.edu For example, some phosphatases exhibit optimal activity under alkaline conditions and may require divalent metal ions like Mg2+ or Mn2+ for their function. nih.govacs.org In addition to phosphatases, other modifying enzymes could potentially be involved in the further degradation of the resulting dihydrostreptomycin molecule. These can include oxidoreductases, which have been shown to act on dihydrostreptomycin derivatives in Streptomyces griseus. nih.gov

Table 1: General Characteristics of Microbial Phosphatases

CharacteristicDescription
Optimal pH Can range from acidic to alkaline, depending on the specific enzyme and microbial source. nih.govucsd.edu
Cofactor Requirement Often require divalent metal ions such as Mg2+, Mn2+, or Co2+ for optimal activity. nih.govacs.org
Inhibitors Can be inhibited by compounds like sodium orthovanadate, sodium fluoride, or okadaic acid. nih.govresearchgate.net
Substrate Specificity Varies, with some phosphatases having broad specificity and others being more selective. nih.govacs.org

Reaction Kinetics and Environmental Factors

The rate of biotransformation of this compound is governed by reaction kinetics and influenced by various environmental factors. The kinetics of enzymatic reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. nih.govnih.gov

Several environmental factors can significantly impact the rate of microbial degradation:

pH: The pH of the environment affects the activity of microbial enzymes. Most enzymes have an optimal pH range for their activity, and deviations from this range can lead to a decrease in the degradation rate. nih.govucsd.edu

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Generally, an increase in temperature to an optimal point will increase the rate of biotransformation. whiterose.ac.uk

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can influence microbial growth and enzymatic activity. iue.ac.cn In some cases, the antibiotic itself can serve as a nutrient source for microorganisms. researchgate.net

Presence of Other Pollutants: The co-occurrence of other pollutants, such as heavy metals or other organic compounds, can either inhibit or sometimes enhance the degradation of this compound by affecting microbial populations and their metabolic activities. researchgate.net

Table 2: Influence of Environmental Factors on Biotransformation

FactorEffect on Microbial Degradation
pH Affects enzyme structure and activity, with an optimal range for maximum degradation. nih.govucsd.edu
Temperature Influences microbial growth rates and enzyme kinetics. whiterose.ac.uk
Nutrient Levels Can enhance microbial activity and co-metabolism of the antibiotic. iue.ac.cn
Co-contaminants May have synergistic or antagonistic effects on degradation pathways. researchgate.net

Future Research Directions and Unexplored Avenues

Elucidating the Full Metabolic Network Interconnecting Phosphate (B84403) Derivatives

The biosynthesis and metabolic fate of streptomycin (B1217042) and its derivatives involve a complex series of phosphorylation and dephosphorylation events. Dihydrostreptomycin (B1670612) 3''-phosphate is one of several phosphorylated intermediates, and a comprehensive understanding of its place within the broader metabolic network is currently lacking. Extracts from streptomycin-producing Streptomyces strains are known to phosphorylate dihydrostreptomycin at multiple positions, creating a variety of mono- and di-phosphorylated derivatives. researchgate.net

Future research should aim to construct a complete metabolic map of these interconnected phosphate derivatives. This would involve:

Identifying and Characterizing Intermediates: Systematically identifying all phosphorylated forms of streptomycin and dihydrostreptomycin produced by relevant bacterial strains. Fresh extracts of Streptomyces bikiniensis, for instance, can convert dihydrostreptomycin into diphosphorylated derivatives through different monophosphorylated intermediates. researchgate.net

Mapping Enzymatic Reactions: Identifying the specific enzymes responsible for each phosphorylation and dephosphorylation step. While enzymes like streptomycin 3"-kinase and streptomycin-6-kinase have been identified, the full enzymatic cascade is not known. wikipedia.orgnih.gov For example, the enzyme dihydrostreptomycin-6-phosphate 3'-alpha-kinase catalyzes the formation of a diphosphorylated product, highlighting a multi-step modification process. ontosight.ai The penultimate step in streptomycin biosynthesis is likely the oxidation of dihydrostreptomycin 6-phosphate to streptomycin 6-phosphate, indicating a close relationship between these pathways. nih.gov

Flux Balance Analysis: Applying systems biology approaches like Flux Balance Analysis (FBA) to model the flow of metabolites through this network under different conditions. plos.orgresearchgate.net This could reveal regulatory chokepoints and key metabolic junctions, similar to how the interconversion of glycerol-3-phosphate and dihydroxyacetone phosphate serves as a critical linchpin in the metabolism of other bacteria. nih.govfrontiersin.org

A complete metabolic network would provide a foundational understanding of how antibiotic-producing organisms manage these potent molecules and how resistance pathways are integrated with central metabolism. nih.gov

High-Throughput Screening for Novel Enzymes Modifying Dihydrostreptomycin 3''-phosphate

The known enzymatic modifications of aminoglycosides are extensive, involving phosphotransferases (APHs), acetyltransferases (AACs), and nucleotidyltransferases (ANTs). nih.govnih.gov However, the full diversity of enzymes that can recognize and modify this compound is likely underexplored. High-throughput screening (HTS) of environmental metagenomic libraries and mutant enzyme libraries represents a powerful strategy for discovering novel modifying enzymes.

Future research directions include:

Development of Novel HTS Assays: Designing and validating sensitive and specific assays to detect the modification of this compound. This could involve coupled-enzyme systems that detect the consumption of ATP or GTP, or mass spectrometry-based methods to directly identify novel modified products.

Screening Diverse Biological Sources: Applying these HTS assays to screen extensive libraries of enzymes from uncultured microorganisms (metagenomics) and from diverse bacterial genera known for antibiotic resistance. This could uncover entirely new classes of modifying enzymes beyond the canonical APH, AAC, and ANT families.

Characterization of Novel Hits: Once identified, novel enzymes must be purified and characterized kinetically to determine their substrate specificity, cofactor requirements, and catalytic efficiency. For example, the recently discovered APH(3')-Ie enzyme was characterized to determine its affinity and catalytic efficiency for various aminoglycosides. frontiersin.org

The discovery of new enzymes acting on this compound would expand our understanding of resistance mechanisms and could provide new biocatalysts for synthetic biology applications.

Advanced Structural Studies of Enzyme Complexes for Rational Engineering

Understanding the three-dimensional structure of enzymes in complex with their substrates is fundamental to elucidating their catalytic mechanisms and for guiding rational protein engineering. While structural information exists for some aminoglycoside-modifying enzymes, there is a need for high-resolution structures of enzymes that specifically utilize this compound as a substrate. researchgate.netsemanticscholar.org

Key research objectives in this area are:

Crystallization of Ternary Complexes: Obtaining crystal structures of target enzymes (e.g., streptomycin 3"-kinase) in a ternary complex with this compound and a phosphate donor analogue (e.g., ADP or a non-hydrolyzable ATP analogue). Such structures provide a snapshot of the active site during catalysis. researchgate.netmdpi.com

Cryo-Electron Microscopy (Cryo-EM): For larger enzyme complexes or those resistant to crystallization, Cryo-EM offers a powerful alternative for structural determination.

Rational Engineering: Using the detailed structural information to engineer enzymes with altered properties. For example, the substrate specificity could be broadened or narrowed, or the catalytic efficiency could be improved. This knowledge is also critical for the rational design of inhibitors that could block the enzyme's activity and overcome resistance. mdpi.com

Structural insights are paramount for moving beyond discovery and toward the manipulation of these enzymatic systems for therapeutic or biotechnological purposes.

Investigating Evolutionary Trajectories of Resistance Mechanisms Involving this compound

Bacterial resistance to antibiotics is a dynamic evolutionary process, often driven by the acquisition of resistance genes via horizontal gene transfer (HGT). nih.govdiva-portal.org The genes encoding enzymes that phosphorylate dihydrostreptomycin are frequently located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. ontosight.aifrontiersin.org

Future investigations should focus on:

Genomic Surveillance: Conducting large-scale genomic surveillance of clinical and environmental isolates to track the prevalence and dissemination pathways of genes encoding enzymes like streptomycin 3"-kinase.

Experimental Evolution Studies: Using laboratory evolution experiments to study how resistance involving this compound emerges and evolves under different selective pressures (e.g., varying antibiotic concentrations). Such studies have shown that different environments can select for different evolutionary trajectories toward resistance. diva-portal.orgmdpi.com

Phylogenetic Analysis: Reconstructing the evolutionary history of these resistance enzymes to understand their origins and the key mutations that have led to their diversification and substrate specificity. This can reveal how antibiotic-producing organisms originally developed self-resistance mechanisms, which were later co-opted by other bacteria. nih.gov

Understanding these evolutionary dynamics is crucial for predicting the future spread of resistance and for developing strategies to extend the lifespan of existing aminoglycoside antibiotics.

Application of AI and Machine Learning in Predicting this compound Interactions and Reactivity

The complexity of biological systems presents a significant challenge for traditional research methods. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to analyze large datasets, predict molecular interactions, and model complex biological processes. nih.gov

The application of these technologies to this compound research could include:

Predicting Enzyme-Substrate Interactions: Training ML models on known aminoglycoside-modifying enzyme structures and substrate specificities to predict which enzymes are likely to interact with and modify this compound. researchgate.net

Modeling Reaction Mechanisms: Using quantum mechanics/molecular mechanics (QM/MM) simulations, potentially enhanced by ML, to model the enzymatic phosphorylation reaction at an atomic level. This can provide deep insights into the reaction's energy landscape and transition states.

Explainable AI (XAI) for Building Trust: Integrating XAI methods to make the predictions of complex "black-box" models transparent and interpretable for researchers and clinicians. ijcesen.com This can help identify the key molecular features driving a prediction, fostering trust and facilitating new hypothesis generation. ijcesen.com

Generative Models for Drug Discovery: Employing generative adversarial networks (GANs) and other AI models to design novel inhibitor molecules that are predicted to bind tightly to the active sites of enzymes that modify this compound. ijcesen.com

By integrating AI and ML, researchers can accelerate the pace of discovery, prioritize experimental work, and unlock new insights into the chemical biology of this compound. nih.govethz.ch

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting dihydrostreptomycin 3′-phosphate in biological samples?

  • Methodological Answer : Use hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) with a gradient elution system (0.5% formic acid and acetonitrile). Sample preparation involves extraction with trichloroacetic acid (20 g/L) and phosphate buffer (pH 6.8), followed by solid-phase extraction (e.g., Oasis HLB columns). Quantification via external standard calibration ensures reproducibility .
  • Key Considerations : Optimize mobile-phase pH to enhance ionization efficiency in positive ion mode. Validate recovery rates using spiked matrices to account for interference from co-eluting metabolites.

Q. How does dihydrostreptomycin 3′-phosphate interact with enzymatic pathways in bacterial cells?

  • Methodological Answer : The compound is a substrate for dihydrostreptomycin-6-phosphate 3′α-kinase (EC 2.7.1.88), which phosphorylates the 3′α-OH group using ATP. This reaction produces dihydrostreptomycin 3′α,6-bisphosphate, a key intermediate in antibiotic resistance mechanisms .
  • Experimental Design : Use purified enzyme assays with ATP as a co-substrate. Monitor reaction kinetics via fluorometric assays (e.g., DHAP assay protocols) to track phosphate transfer efficiency .

Q. What protocols ensure stability of dihydrostreptomycin 3′-phosphate during storage and handling?

  • Methodological Answer : Store lyophilized samples at -20°C in desiccated conditions. For liquid formulations, use phosphate-buffered solutions (pH 6.8–7.2) to prevent hydrolysis. Avoid repeated freeze-thaw cycles and exposure to heat (>25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for dihydrostreptomycin 3′-phosphate kinases?

  • Methodological Answer : Perform meta-analyses using standardized assay conditions (e.g., 25°C, pH 7.4, 5 mM ATP). Cross-validate results with orthogonal techniques like isothermal titration calorimetry (ITC) or stopped-flow kinetics. Address variability by reporting activity in International Units (µmol/min/mg) and referencing EC 2.7.1.88 nomenclature .
  • Data Analysis : Apply statistical tools (ANOVA, t-tests) to compare datasets. Use platforms enabling formula-driven normalization (e.g., sum, mean) to harmonize conflicting metrics .

Q. What experimental strategies optimize the synthesis of dihydrostreptomycin 3′-phosphate analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ regioselective phosphorylation using protecting-group chemistry (e.g., tert-butyldimethylsilyl for 6-OH). Validate analogs via NMR (¹H, ³¹P) and high-resolution mass spectrometry (HRMS). Test bioactivity against aminoglycoside-resistant strains using minimum inhibitory concentration (MIC) assays .
  • Critical Step : Monitor reaction progress with thin-layer chromatography (TLC) using phosphate-specific stains (e.g., molybdate blue).

Q. How do researchers address interference from semicarbazide in microbiological assays for dihydrostreptomycin 3′-phosphate?

  • Methodological Answer : Pre-treat samples with phosphate buffer (pH 6.8) to precipitate semicarbazide-adducts. Use fluorometric kits with DHAP-specific enzymes to bypass cross-reactivity. Calibrate assays with spiked controls to quantify recovery rates .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing phosphate quantification data in dihydrostreptomycin 3′-phosphate studies?

  • Methodological Answer : Calculate 95% confidence intervals for absorbance-based measurements (e.g., microplate readers). Use linear regression for standard curves (R² ≥ 0.99) and report limits of detection (LOD) and quantification (LOQ). Compare environmental or clinical data against WHO/CLSI thresholds for relevance .

Q. How to validate the specificity of anti-dihydrostreptomycin antibodies in immunoassays?

  • Methodological Answer : Perform cross-reactivity tests with structurally similar compounds (e.g., streptomycin 6-phosphate). Use surface plasmon resonance (SPR) to measure binding affinity (KD). Validate with knockout bacterial strains lacking target phosphorylation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.